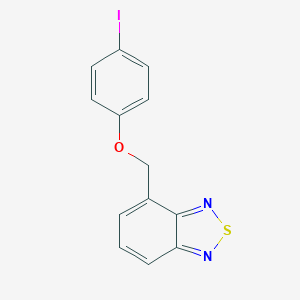
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether is a chemical compound that has been widely used in scientific research for its unique properties. It is a fluorescent dye that can be used to label and track biological molecules and cells.
Mecanismo De Acción
The mechanism of action of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the binding of the compound to biological molecules and cells. The compound is fluorescent, which allows it to be visualized under a microscope. The fluorescence of the compound is sensitive to changes in the local environment, such as changes in pH or the presence of other molecules. This property allows the compound to be used as a sensor for biological processes.
Biochemical and Physiological Effects:
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has no known biochemical or physiological effects on biological systems. The compound is inert and does not interact with biological molecules in a significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in lab experiments include its high fluorescence intensity, its sensitivity to changes in the local environment, and its ability to label and track biological molecules and cells. The limitations of using the compound include its relatively low yield in synthesis, its cost, and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the use of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for the compound, such as its use in the study of cancer biology or neurodegenerative diseases. Additionally, the compound could be modified to improve its properties, such as its fluorescence intensity or its sensitivity to specific biological processes.
Métodos De Síntesis
The synthesis of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the reaction of 4-iodophenyl ether with 2,1,3-benzothiadiazole in the presence of a base catalyst. The reaction produces a yellow solid that can be purified by column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has been widely used in scientific research as a fluorescent dye. It can be used to label and track biological molecules and cells in vitro and in vivo. The compound has been used to study the localization and trafficking of proteins, the dynamics of cell migration, and the behavior of stem cells.
Propiedades
Nombre del producto |
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether |
|---|---|
Fórmula molecular |
C13H9IN2OS |
Peso molecular |
368.19 g/mol |
Nombre IUPAC |
4-[(4-iodophenoxy)methyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H9IN2OS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12-13(9)16-18-15-12/h1-7H,8H2 |
Clave InChI |
BUBNCESENMZFSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
SMILES canónico |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)


![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)
![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)
![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)

![Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine](/img/structure/B299390.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)
![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)